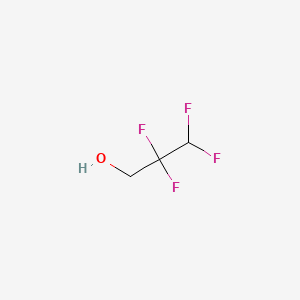
2,2,3,3-テトラフルオロ-1-プロパノール
概要
説明
科学的研究の応用
2,2,3,3-Tetrafluoro-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in the synthesis of fluorinated compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Industry: Utilized in the production of water-repellent textiles, CD-R, and DVD-R fabrication.
作用機序
Target of Action
2,2,3,3-Tetrafluoro-1-propanol (TFP) is primarily used as a solvent . It is extensively used in the electronic industry, particularly in CD-R and DVD-R fabrication . The primary target of TFP is therefore the materials it is intended to dissolve or interact with in these industrial processes.
Mode of Action
TFP has unique properties due to its fluorinated alky-chain configuration . It has a strong ability to form hydrogen bonds, which allows it to interact effectively with various substances . In the context of solvent use, TFP can interact with and dissolve other substances, facilitating various industrial processes .
Biochemical Pathways
For instance, TFP can affect the structure and function of proteins by disrupting hydrogen bonding networks, which could potentially impact various biochemical pathways .
Pharmacokinetics
Due to its non-biodegradable nature and fluorinated alky-chain configuration, it is likely that tfp would have unique pharmacokinetic properties
Result of Action
The primary result of TFP’s action as a solvent is the dissolution or interaction with other substances. In the context of CD-R and DVD-R fabrication, this allows for the effective application of dyes and other materials . Tfp is non-biodegradable and its treatment by conventional oxidation methods is typically very inefficient .
Action Environment
The action of TFP can be influenced by various environmental factors. For example, the efficiency of TFP as a solvent can be affected by temperature and pressure . Additionally, the presence of other substances can influence the solvation capabilities of TFP . In terms of stability, TFP should be kept away from open flames, hot surfaces, and sources of ignition .
生化学分析
Biochemical Properties
2,2,3,3-Tetrafluoro-1-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form hydrogen bonds and van der Waals interactions with biomolecules, influencing their structure and function . For instance, 2,2,3,3-Tetrafluoro-1-propanol has been shown to interact with enzymes involved in oxidation-reduction reactions, potentially altering their catalytic activity . Additionally, its interaction with proteins can lead to changes in protein folding and stability, affecting their biological activity.
Cellular Effects
The effects of 2,2,3,3-Tetrafluoro-1-propanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to 2,2,3,3-Tetrafluoro-1-propanol has been observed to alter the expression of genes involved in stress response and metabolic pathways . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2,2,3,3-Tetrafluoro-1-propanol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, thereby influencing their activity . The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . Additionally, 2,2,3,3-Tetrafluoro-1-propanol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3-Tetrafluoro-1-propanol can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to UV light or other oxidative conditions . Long-term exposure to 2,2,3,3-Tetrafluoro-1-propanol has been shown to have cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2,2,3,3-Tetrafluoro-1-propanol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
2,2,3,3-Tetrafluoro-1-propanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation-reduction reactions, leading to the formation of metabolites that may have distinct biological activities . Additionally, 2,2,3,3-Tetrafluoro-1-propanol can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolic intermediates and end products .
Transport and Distribution
Within cells and tissues, 2,2,3,3-Tetrafluoro-1-propanol is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of 2,2,3,3-Tetrafluoro-1-propanol can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2,3,3-Tetrafluoro-1-propanol is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors . The subcellular localization of 2,2,3,3-Tetrafluoro-1-propanol is a key determinant of its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluoro-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoropropene with water in the presence of a catalyst . This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, 2,2,3,3-tetrafluoro-1-propanol is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into other fluorinated alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields other fluorinated alcohols.
Substitution: Results in various fluorinated derivatives.
類似化合物との比較
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1-Trifluoro-2-propanol
- 2,2,3,3,3-Pentafluoro-1-propanol
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2-Trifluoromethyl-2-propanol
Uniqueness
2,2,3,3-Tetrafluoro-1-propanol stands out due to its specific fluorination pattern, which imparts unique properties such as high thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring robust and durable materials .
特性
IUPAC Name |
2,2,3,3-tetrafluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKAOOFKZFCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058796 | |
| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-37-9 | |
| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 76-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2,2,3,3-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,3,3-Tetrafluoro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3-TETRAFLUORO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO513716P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
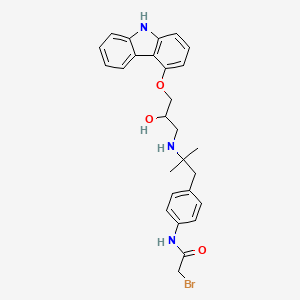
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)
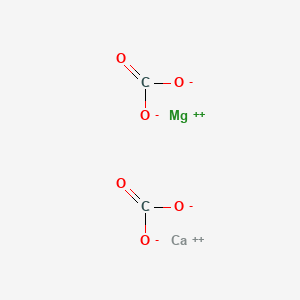

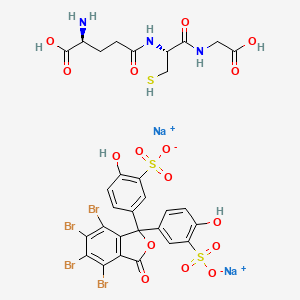
![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
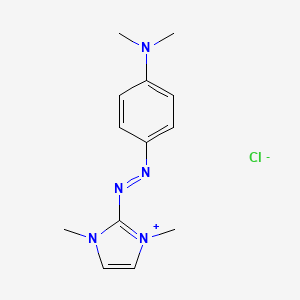

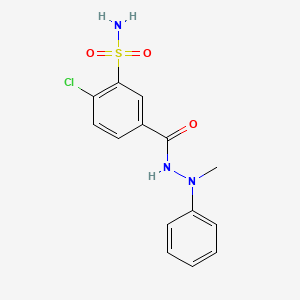

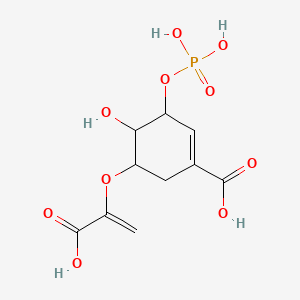

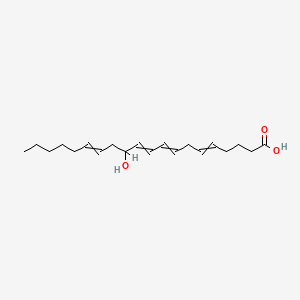
![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)
